Cas no 476324-44-4 (3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea)

3-(2-Methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea is a synthetic urea derivative featuring a benzothiazole core and a nitrophenyl substituent. This compound is of interest in medicinal chemistry and materials science due to its structural motifs, which may confer biological activity or functional properties. The benzothiazole moiety is known for its role in pharmacologically active compounds, while the nitrophenyl group can influence electronic characteristics, making it suitable for applications in dye chemistry or as a synthetic intermediate. Its well-defined molecular structure allows for precise modifications, facilitating research in structure-activity relationship studies or optoelectronic material development. The compound is typically handled under controlled conditions due to its potential reactivity.
3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea structure
476324-44-4 structure
商品名:3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea
CAS番号:476324-44-4
MF:C15H12N4O3S
メガワット:328.345781326294
CID:6019957
PubChem ID:3399622

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea 化学的及び物理的性質

名前と識別子

    • 3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea
    • 1-(2-methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea
    • Urea, N-(2-methyl-5-benzothiazolyl)-N'-(4-nitrophenyl)-
    • F0466-0387
    • AKOS024578207
    • 1-(2-methyl-1,3-benzothiazol-5-yl)-3-(4-nitrophenyl)urea
    • 476324-44-4
    • Oprea1_050006
    • インチ: 1S/C15H12N4O3S/c1-9-16-13-8-11(4-7-14(13)23-9)18-15(20)17-10-2-5-12(6-3-10)19(21)22/h2-8H,1H3,(H2,17,18,20)
    • InChIKey: OPJOTWOZNGUKRI-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=C2SC(C)=NC2=C1)C(NC1=CC=C([N+]([O-])=O)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 328.06301143g/mol
  • どういたいしつりょう: 328.06301143g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 451
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 128Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

  • 密度みつど: 1.528±0.06 g/cm3(Predicted)
  • ふってん: 443.0±25.0 °C(Predicted)
  • 酸性度係数(pKa): 12.52±0.43(Predicted)

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0466-0387-1mg
3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea
476324-44-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0466-0387-10μmol
3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea
476324-44-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0466-0387-10mg
3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea
476324-44-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0466-0387-15mg
3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea
476324-44-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0466-0387-5mg
3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea
476324-44-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0466-0387-2mg
3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea
476324-44-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0466-0387-3mg
3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea
476324-44-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0466-0387-5μmol
3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea
476324-44-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0466-0387-4mg
3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea
476324-44-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0466-0387-2μmol
3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea
476324-44-4 90%+
2μl
$57.0 2023-05-17

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea 関連文献

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)ureaに関する追加情報

Introduction to 3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea (CAS No. 476324-44-4)

3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea, identified by its Chemical Abstracts Service (CAS) number 476324-44-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzothiazole derivatives class, a family of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of 3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea incorporates key pharmacophoric elements that contribute to its unique chemical properties and biological interactions.

The benzothiazole core, characterized by a fused benzene and thiazole ring system, is a privileged scaffold in drug discovery due to its ability to modulate various biological pathways. In particular, the presence of a methyl group at the 2-position and a nitrophenyl moiety at the 1-position of the benzothiazole ring enhances the compound's interactability with biological targets. The urea functional group at the other end of the molecule further expands its potential utility in medicinal chemistry by serving as a hydrogen bond acceptor, a critical feature for drug-receptor binding affinity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea with various protein targets. Studies suggest that this compound may exhibit inhibitory activity against enzymes and receptors involved in inflammatory responses, making it a promising candidate for developing novel anti-inflammatory agents. The nitrophenyl group, in particular, has been shown to influence electron distribution within the molecule, potentially enhancing its ability to interact with hydrophobic pockets in protein active sites.

In vitro assays have demonstrated that derivatives of benzothiazole-based compounds often exhibit potent cytotoxicity against certain cancer cell lines. While 3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea has not yet been extensively tested in oncology models, its structural analogs have shown promise in preclinical studies. The combination of the benzothiazole scaffold with electron-withdrawing groups such as the nitrophenyl moiety may contribute to its ability to disrupt essential cellular processes in malignant cells. Further investigation into its mechanism of action could uncover novel therapeutic strategies for cancer treatment.

The synthesis of 3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted benzothiazole precursors and nitrophenylurea derivatives. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have streamlined the production process for such complex molecules. These improvements not only enhance efficiency but also reduce environmental impact by minimizing waste generation.

From a pharmacokinetic perspective, the physicochemical properties of 3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea, including solubility and metabolic stability, are critical factors that determine its bioavailability and therapeutic efficacy. The presence of polar functional groups like the urea moiety influences water solubility, which is essential for oral or injectable formulations. Additionally, metabolic studies suggest that this compound may undergo biotransformation via cytochrome P450 enzymes, a process that could affect its half-life and systemic exposure.

Recent research has also explored the potential applications of benzothiazole derivatives in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of compounds like 3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea have been linked to their ability to modulate neurotransmitter systems or inhibit aggregation of pathological proteins. Preliminary data indicate that certain analogs may cross the blood-brain barrier, raising hopes for their use in central nervous system disorders. Continued investigation into this area could lead to breakthroughs in managing neurodegenerative conditions.

The role of computational tools in drug discovery cannot be overstated when discussing compounds like 3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea. Machine learning algorithms have been trained on vast datasets to predict biological activity based on molecular structure alone. These predictions guide experimental design by highlighting promising scaffolds for further optimization. For instance, virtual screening techniques have identified novel analogs of this compound with enhanced potency or selectivity against specific targets. Such high-throughput approaches accelerate the drug development pipeline by reducing reliance on trial-and-error experimentation.

The environmental impact of pharmaceutical research also warrants consideration when evaluating compounds like 476324-44-4. Sustainable chemistry principles emphasize green synthesis methods that minimize hazardous reagents and waste streams. Recent innovations in biocatalysis offer an alternative to traditional chemical synthesis by leveraging enzymes for catalytic transformations under mild conditions. Implementing these strategies not only aligns with regulatory requirements but also supports global efforts toward sustainable manufacturing practices.

In conclusion,3-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-nitrophenyl)urea (CAS No. 476324-44-4) represents a fascinating example of how structural complexity can be leveraged to develop bioactive molecules with therapeutic potential. Its unique combination of pharmacophoric elements positions it as a valuable scaffold for further medicinal chemistry exploration. As research progresses,this compoundand its derivatives are likely to play an increasingly important role in addressing unmet medical needs across multiple disease areas.

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